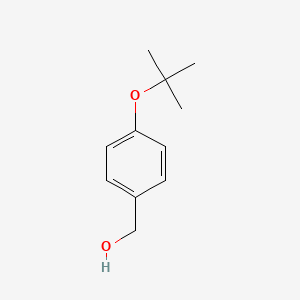

4-tert-Butoxybenzyl alcohol

Overview

Description

4-tert-Butoxybenzyl alcohol is an organic compound with the molecular formula C11H16O2. It is a colorless to light yellow liquid that is soluble in organic solvents but insoluble in water. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butoxybenzyl alcohol can be synthesized through the hydrogenation of 4-tert-butoxybenzaldehyde. The preparation involves heating 4-tert-butoxybenzaldehyde dialkyl acetals in the presence of water, followed by hydrogenation of the resulting 4-tert-butoxybenzaldehyde .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxybenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-tert-butoxybenzaldehyde.

Reduction: It can be reduced to form 4-tert-butoxybenzylamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hypochlorite and phase transfer catalysts.

Reduction: Hydrogenation using palladium catalysts.

Substitution: Reagents such as alkyl halides and bases are commonly used

Major Products Formed

Oxidation: 4-tert-butoxybenzaldehyde.

Reduction: 4-tert-butoxybenzylamine.

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

4-tert-Butoxybenzyl alcohol is extensively used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Utilized in the synthesis of biologically active compounds.

Medicine: Employed in the development of pharmaceuticals and drug intermediates.

Industry: Used in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-tert-Butoxybenzyl alcohol involves its ability to undergo various chemical transformations. It acts as a precursor in the synthesis of other compounds, where it can be oxidized, reduced, or substituted to form different products. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Comparison with Similar Compounds

4-tert-Butoxybenzyl alcohol can be compared with other similar compounds such as:

4-tert-Butylbenzyl alcohol: Similar in structure but lacks the butoxy group.

4-tert-Butoxybenzaldehyde: An oxidized form of this compound.

4-tert-Butoxybenzonitrile: Contains a nitrile group instead of the alcohol group

These compounds share similar chemical properties but differ in their functional groups, leading to variations in their reactivity and applications.

Biological Activity

4-tert-Butoxybenzyl alcohol (CAS Number: 877-65-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

This compound is characterized by the following chemical properties:

- Molecular Formula: C11H16O

- Molecular Weight: 164.2441 g/mol

- Structure: The compound features a tert-butyl group attached to a benzyl alcohol moiety, which contributes to its unique reactivity and interaction with biological systems.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, notably acetyltransferases. It has been shown to inhibit the conversion of acetate to acetyl-CoA, which is a critical step in metabolic pathways involving energy production and biosynthesis . This inhibition can affect cellular metabolism and may have implications in cancer biology and metabolic disorders.

Antioxidant Properties

The compound exhibits antioxidant activity, which can protect cells from oxidative stress. Antioxidants play a crucial role in mitigating damage caused by free radicals, potentially reducing the risk of chronic diseases .

In Vitro Studies

Several studies have been conducted to assess the biological effects of this compound:

- Antimicrobial Activity : In vitro tests have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it showed significant inhibition of bacterial growth at concentrations as low as 200 µg/mL .

- Cytotoxicity : Cytotoxic assays revealed that the compound can induce cell death in certain cancer cell lines. The IC50 values vary depending on the cell type, indicating selective toxicity towards malignant cells while sparing normal cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a natural preservative or therapeutic agent.

- Cancer Cell Line Study : Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in significant apoptosis, highlighting its potential role in cancer treatment strategies.

Properties

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCIWXCKKJLNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199487 | |

| Record name | p-tert-Butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51503-08-3 | |

| Record name | 4-(1,1-Dimethylethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51503-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051503083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-tert-Butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.